molecular formula C14H16N2O2S B071034 1-(Naphthalene-2-sulfonyl)-piperazine CAS No. 179051-76-4

1-(Naphthalene-2-sulfonyl)-piperazine

Cat. No.: B071034
CAS No.: 179051-76-4
M. Wt: 276.36 g/mol
InChI Key: OJWPAXRMRPPQBG-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-sulfonyl)-piperazine is an organic compound that features a piperazine ring substituted with a naphthalene-2-sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The naphthalene moiety provides aromatic stability, while the piperazine ring offers a versatile scaffold for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalene-2-sulfonyl)-piperazine can be synthesized through the reaction of naphthalene-2-sulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is typically achieved through recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalene-2-sulfonyl)-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted piperazines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

Scientific Research Applications

1-(Naphthalene-2-sulfonyl)-piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalene-2-sulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • Naphthalene-1-sulfonyl-piperazine
  • Naphthalene-2-sulfonic acid
  • Naphthalene-1-sulfonic acid

Comparison: 1-(Naphthalene-2-sulfonyl)-piperazine is unique due to the specific positioning of the sulfonyl group on the naphthalene ring, which can influence its reactivity and interaction with biological targets. Compared to naphthalene-1-sulfonyl-piperazine, the 2-sulfonyl derivative may exhibit different binding affinities and biological activities .

Properties

IUPAC Name

1-naphthalen-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWPAXRMRPPQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351579
Record name 1-(Naphthalene-2-sulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

179051-76-4
Record name 1-(Naphthalene-2-sulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-tert-butyoxycarbonylpiperazine (2a) (1.86 g) in DCM (100 mL) and N,N-di-2-propyl-ethylamine (2 mL) was cooled in ice-water as a solution of 2-naphthalenesulfonylchloride (2.27 g) in DCM (50 mL) was added drop-wise. After addition, the cooling was removed and the reaction stirred overnight. The solvent was evaporated and the residue partitioned between water and ethyl acetate. The organic phase was sequentially washed with 0.5 N hydrochloric acid, water, saturated aqueous sodium bicarbonate and brine. After drying, the solvent was evaporated to provide a white solid. The white solid was dissolved in DCM (35 mL) and treated with trifluoroacetic acid (15 mL). After one hour, the solvent was evaporated, the residue suspended in water and the solution made basic with 1 N sodium hydroxide. The mixture was extracted with ethyl acetate. The extracts were washed with water, dried, and the solvent evaporated to give a white solid (2.7 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-[1-(1,1′-biphenyl-4-ylsulfonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylate 25.3 (9 mg), 50% hydroxylamine in water (0.05 mL), and dioxane (1 mL) were cooled in ice-water. To the reaction was added 1N sodium hydroxide (0.053 mL) followed by removal of the cooling bath. After stirring overnight, the reaction was neutralized with 1 N hydrochloric acid (0.053 mL) and the solvent evaporated. The residue was purified by preparative hplc to give Example 25 as a floculant white solid (3.5 mg). 1H NMR (DMSO) δ: 2.75 (m, 2H), 2.15 (m, 2H), 2.5 (m, 2H), 3.1 (m, 1H), 3.75 (m, 2H), 7.45-7.55 (m, 3H), 7.72-7.96 (m, 6H), 8.08 (s, 1H), 11.3 (s, 1H); m/e=444 (M+H+).
Name
methyl 2-[1-(1,1′-biphenyl-4-ylsulfonyl)piperidin-4-yl]-1,3-thiazole-5-carboxylate
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
solvent
Reaction Step One
Quantity
0.053 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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